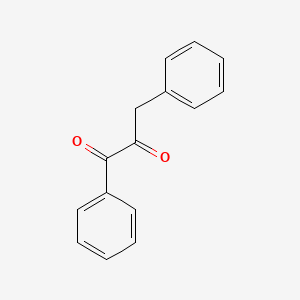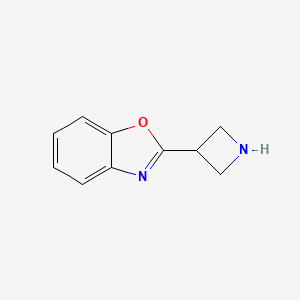
BENZOXAZOLE,2-(3-AZETIDINYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZOXAZOLE,2-(3-AZETIDINYL)- is a heterocyclic compound that combines the structural features of azetidine and benzoxazole Azetidine is a four-membered nitrogen-containing ring, while benzoxazole is a bicyclic structure consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZOXAZOLE,2-(3-AZETIDINYL)- typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production methods for BENZOXAZOLE,2-(3-AZETIDINYL)- often utilize catalytic processes to enhance yield and efficiency. For example, the use of nanocatalysts or metal catalysts can facilitate the cyclization reactions under milder conditions and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: BENZOXAZOLE,2-(3-AZETIDINYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
BENZOXAZOLE,2-(3-AZETIDINYL)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of BENZOXAZOLE,2-(3-AZETIDINYL)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Benzoxazole: Shares the benzoxazole moiety but lacks the azetidine ring.
Azetidine: Contains the azetidine ring but lacks the benzoxazole structure.
Benzisoxazole: Similar to benzoxazole but with an isoxazole ring instead of oxazole.
Uniqueness: BENZOXAZOLE,2-(3-AZETIDINYL)- is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C10H10N2O/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
QJJQJDGFEOULDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole-3-carbaldehyde](/img/structure/B8657472.png)
![2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}oxane](/img/structure/B8657482.png)
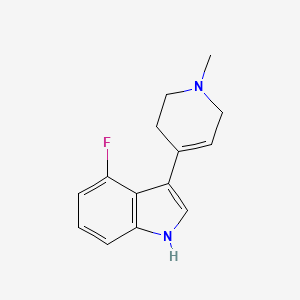
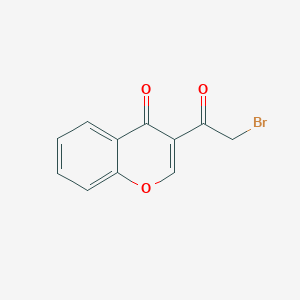
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B8657509.png)
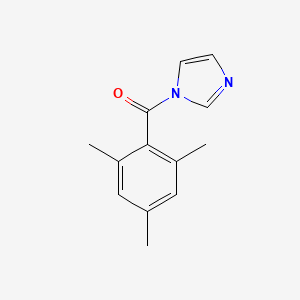
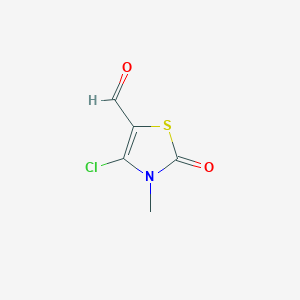
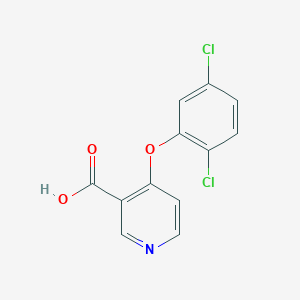
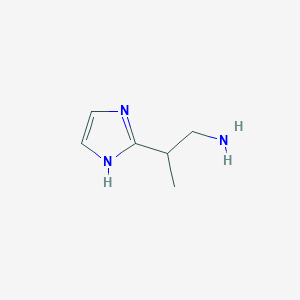
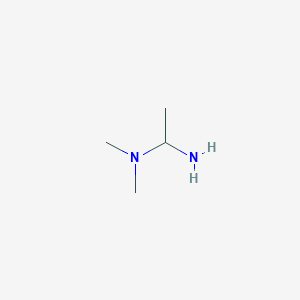

![2-Propenamide, N-[3-[[5-fluoro-2-[[4-(2-hydroxyethoxy)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B8657558.png)
